molecular formula C15H12N2O2 B14484132 9-Amino-2-(methylamino)anthracene-1,10-dione CAS No. 65016-83-3

9-Amino-2-(methylamino)anthracene-1,10-dione

Cat. No.: B14484132
CAS No.: 65016-83-3
M. Wt: 252.27 g/mol
InChI Key: KLQLFCOYNCOKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Amino-2-(methylamino)anthracene-1,10-dione is an organic compound with the molecular formula C15H11NO2. It is a derivative of anthraquinone, a class of compounds known for their vibrant colors and applications in dyes and pigments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Amino-2-(methylamino)anthracene-1,10-dione typically involves the nitration of anthraquinone followed by reduction and methylation steps. The general synthetic route can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

9-Amino-2-(methylamino)anthracene-1,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups .

Scientific Research Applications

9-Amino-2-(methylamino)anthracene-1,10-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives and as a reagent in organic synthesis.

    Biology: The compound is used in studies involving DNA intercalation and as a fluorescent probe for biological imaging.

    Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate with DNA and inhibit topoisomerase enzymes.

    Industry: It is widely used as a dye for synthetic fibers, plastics, and other materials.

Mechanism of Action

The mechanism of action of 9-Amino-2-(methylamino)anthracene-1,10-dione involves its ability to intercalate with DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. The compound’s interaction with DNA and enzymes makes it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Amino-2-(methylamino)anthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to intercalate with DNA and its vibrant color make it valuable in both scientific research and industrial applications .

Properties

CAS No.

65016-83-3

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-hydroxy-10-imino-3-(methylamino)anthracen-9-one

InChI

InChI=1S/C15H12N2O2/c1-17-11-7-6-10-12(15(11)19)13(16)8-4-2-3-5-9(8)14(10)18/h2-7,16-17,19H,1H3

InChI Key

KLQLFCOYNCOKBI-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.